molecular formula C15H17N3O4S B3008707 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol CAS No. 2111907-83-4

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol

Cat. No. B3008707
CAS RN: 2111907-83-4
M. Wt: 335.38
InChI Key: CUUCQKKSVRFWQZ-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce the production of inflammatory mediators and inhibit the activity of COX-2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol in lab experiments is its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. The compound's mechanism of action and its effects on various signaling pathways could also be further studied to gain a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been achieved through various methods. One of the most common methods involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylethenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with sulfonyl chloride to yield the final product.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-12-16-14(22-17-12)15(19)8-9-18(11-15)23(20,21)10-7-13-5-3-2-4-6-13/h2-7,10,19H,8-9,11H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUCQKKSVRFWQZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2(CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol

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